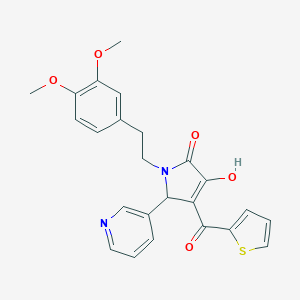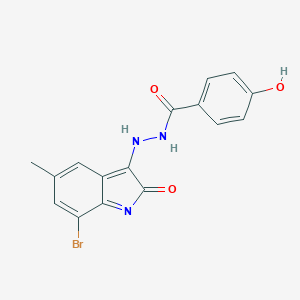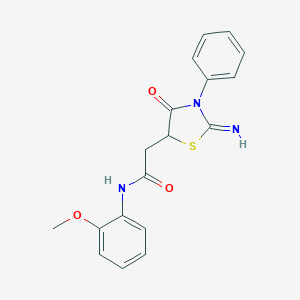
1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(3-pyridyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(3-pyridyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DPT, is a synthetic compound that belongs to the class of tryptamine derivatives. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of DPT is not fully understood, but it is believed to act as a serotonin and dopamine receptor agonist. It has been found to stimulate the release of these neurotransmitters, leading to increased activity in the central nervous system. DPT also has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
DPT has been found to produce a range of biochemical and physiological effects in animal models and human subjects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as alter mood, perception, and cognition. DPT has also been found to produce hallucinogenic effects, similar to those of other tryptamine derivatives such as DMT and psilocybin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPT in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in the central nervous system. However, one limitation is its potential for producing hallucinogenic effects, which may confound experimental results.
Orientations Futures
There are several future directions for research on DPT. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Another area of interest is its mechanism of action and how it interacts with serotonin and dopamine receptors in the central nervous system. Further research is also needed to determine the long-term effects of DPT use and its potential for abuse.
Conclusion:
In conclusion, DPT is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It has a high affinity for serotonin and dopamine receptors and has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. While DPT has advantages for lab experiments, such as its high affinity for neurotransmitter receptors, it also has limitations due to its potential for producing hallucinogenic effects. Further research is needed to determine the full range of DPT's effects and potential applications.
Méthodes De Synthèse
The synthesis of DPT involves the condensation of 3,4-dimethoxyphenethylamine with 3-pyridylacetic acid, followed by cyclization with thionyl chloride and thioacetamide. The final product is obtained by the oxidation of the resulting dihydro compound with potassium permanganate.
Applications De Recherche Scientifique
DPT has been used in scientific research to study its mechanism of action and physiological effects on the central nervous system. It has been found to have a high affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. DPT has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction.
Propriétés
Formule moléculaire |
C24H22N2O5S |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O5S/c1-30-17-8-7-15(13-18(17)31-2)9-11-26-21(16-5-3-10-25-14-16)20(23(28)24(26)29)22(27)19-6-4-12-32-19/h3-8,10,12-14,21,28H,9,11H2,1-2H3 |
Clé InChI |
LLHDQSINGQRAGN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CN=CC=C4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CN=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)

![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)

